molecular formula C18H26N4O4 B5542698 1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine

1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No. B5542698
M. Wt: 362.4 g/mol
InChI Key: RXMUBGQVCHQNNL-UHFFFAOYSA-N
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Description

This compound falls under the category of piperidine derivatives, associated with various chemical and biological activities. Although specific research on this compound is limited, related structures have been synthesized and studied for their potential applications and properties.

Synthesis Analysis

Synthesis of related piperidine derivatives typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. The synthesis process may include steps like sulfonylation, alkylation, and cyclization. For example, the synthesis of related compounds has been described using starting materials like organic acids transformed into corresponding esters, hydrazides, and finally into the desired oxadiazole derivatives through various chemical reactions (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is typically confirmed through spectroscopic techniques such as NMR, IR, and X-ray diffraction studies. These compounds usually exhibit specific conformational features, such as the piperidine ring adopting a chair conformation and the presence of intermolecular hydrogen bonds contributing to the crystal packing (Kumara et al., 2017).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. The electrophilic and nucleophilic sites can be identified through computational methods such as density functional theory (DFT) calculations (Kumara et al., 2017). The chemical properties may also include their ability to form stable crystal structures through intermolecular hydrogen bonding.

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystallinity, can be assessed through experimental approaches. The crystallographic data provide insights into the molecular and solid-state structure, influencing the compound's physical properties (Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, can be studied through experimental and theoretical approaches. For instance, the interaction of piperidine derivatives with biological enzymes or receptors can be analyzed through binding affinity studies and molecular docking (Khalid et al., 2016).

Scientific Research Applications

Synthesis and Spectral Analysis

  • The synthesis and spectral analysis of related compounds, like 1,3,4-oxadiazole bearing compounds, show their potential due to significant biological activities. Compounds with similar structures have been synthesized and structurally elucidated through modern spectroscopic techniques, indicating the chemical feasibility and structural versatility of this chemical class (Khalid et al., 2016).

Biological Activities

  • The biological activities of similar compounds have been extensively studied. For instance, compounds with 1,3,4-oxadiazole and piperidine skeletons have been screened against various biological targets such as Gram-negative and Gram-positive bacteria, showing moderate to talented activity. This suggests the potential of related compounds in biomedical applications (Khalid et al., 2016).

Antioxidant Properties

  • Derivatives of 1,3,4-oxadiazole and piperidine have demonstrated antioxidant properties, as seen in studies where these compounds were screened for their activity against various free radicals. The findings suggest the antioxidant potential of such compounds, which could be relevant for the target chemical (Mallesha et al., 2014).

Antimicrobial Activity

  • The antimicrobial activity of compounds with structural similarities to the target chemical has been researched. For example, studies have shown that 1,3,4-oxadiazole derivatives exhibit strong antimicrobial activity, indicating the potential use of such compounds in antimicrobial applications (Krolenko et al., 2016).

Potential in Drug Design

  • The structural features of compounds like 1,3,4-oxadiazole and piperidine derivatives are often explored in the design of new drugs, especially for targeting central nervous system receptors. This highlights the significance of such structures in pharmaceutical research (Jansen et al., 2008).

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how the compound interacts with biological systems to produce this effect .

Safety and Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or unanswered questions about the compound .

properties

IUPAC Name

[2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4/c1-12(2)10-13-11-15(25-20-13)18(23)22-8-5-4-6-14(22)17-19-16(21-26-17)7-9-24-3/h11-12,14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMUBGQVCHQNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)N2CCCCC2C3=NC(=NO3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine

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